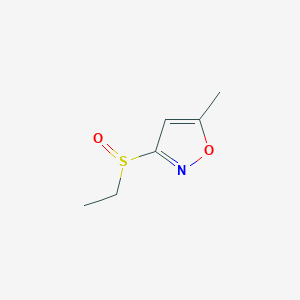

3-(Ethylsulfinyl)-5-methylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

3-ethylsulfinyl-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C6H9NO2S/c1-3-10(8)6-4-5(2)9-7-6/h4H,3H2,1-2H3 |

InChI Key |

RSDDPSNYYMXAMG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C1=NOC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylsulfinyl 5 Methylisoxazole and Its Precursors

Elaboration of 5-Methylisoxazole (B1293550) Core Structures

The synthesis of the 5-methylisoxazole scaffold is the initial critical phase. The primary challenge lies in achieving the correct substitution pattern, specifically placing the desired functionalities at the 3- and 5-positions of the heterocyclic ring. This is accomplished through various regioselective and advanced cyclization techniques.

Regioselective Annulation Strategies for 3-Substituted-5-methylisoxazoles

Regioselectivity is paramount in the synthesis of unsymmetrically substituted isoxazoles. The most prevalent and reliable method for this is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. tandfonline.combeilstein-journals.orgmdpi.com To form a 3-substituted-5-methylisoxazole, the reaction would typically involve the cycloaddition of acetonitrile (B52724) oxide with a terminal alkyne bearing the precursor to the ethylsulfinyl group.

Alternatively, the reaction of β-dicarbonyl compounds with hydroxylamine (B1172632) provides a direct route to the isoxazole (B147169) core. nih.gov For the synthesis of a 3-substituted-5-methylisoxazole, an unsymmetrical β-dicarbonyl compound is required. The regiochemical outcome of this condensation is influenced by the differing reactivity of the two carbonyl groups and the pH of the reaction medium. For instance, reacting a 1,3-diketone with hydroxylamine in an ionic liquid has been shown to produce 3,5-disubstituted isoxazoles in excellent yields. nih.gov Copper-catalyzed procedures have also been developed for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.govorganic-chemistry.org

Table 1: Comparison of Regioselective Annulation Strategies

| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide and Alkyne | Copper(I) catalysts | High regioselectivity and functional group tolerance. nih.govorganic-chemistry.org |

| Condensation | β-Diketone and Hydroxylamine | Ionic liquids or acid/base catalysis | Utilizes readily available starting materials. nih.gov |

| Tandem Reaction | Propargylic Alcohols and N-protected Hydroxylamines | p-Toluenesulfonic acid (TSA) followed by Tetrabutylammonium fluoride (B91410) (TBAF) | Provides a one-pot approach to the isoxazole core. nih.gov |

Advanced Ring Closure Techniques for Isoxazole Formation

Beyond traditional condensation reactions, several advanced ring closure techniques offer alternative pathways to the isoxazole nucleus, often under milder conditions or with unique substrate compatibility.

Electrophilic Cyclization: This method involves the reaction of 2-alkyn-1-one O-methyl oximes with an electrophile such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). organic-chemistry.org This process yields 4-halo-3,5-disubstituted isoxazoles efficiently under mild conditions. The resulting halogenated isoxazole can then be further functionalized. organic-chemistry.org

Metal-Catalyzed Cycloisomerization: Gold(III) chloride (AuCl3) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles in high yields. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting oxime. organic-chemistry.org

Intramolecular Oxidative Cycloaddition: This technique utilizes alkyne-tethered aldoximes which undergo intramolecular cycloaddition in the presence of a hypervalent iodine(III) catalyst. mdpi.com This approach leads to the formation of polycyclic isoxazole derivatives and demonstrates the utility of intramolecular pathways for constructing complex heterocyclic systems. mdpi.com

Introduction and Manipulation of the Ethylsulfinyl Moiety

Once the 3-functionalized-5-methylisoxazole core is established, the next phase involves the introduction of the ethylthio group, followed by its stereoselective oxidation to the target ethylsulfinyl group.

Synthetic Routes to Sulfinyl-functionalized Isoxazoles

The introduction of a sulfur functional group onto the isoxazole ring can be achieved through several pathways. One common method involves starting with a 3-amino-5-methylisoxazole (B124983), which can be synthesized via a multi-step process from ethyl acetate (B1210297) and acetonitrile. google.com The amino group can then be converted to a diazonium salt and subsequently displaced by an ethylthiolate nucleophile.

A more direct approach involves the synthesis of a 3-substituted-5-methylthio-isoxazole precursor. nih.gov This can be accomplished by incorporating the methylthio group into one of the starting materials for the isoxazole ring formation. The subsequent step is the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167). This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The choice of reagent and reaction conditions is critical to achieving a high yield of the desired sulfoxide. researchgate.net

Stereochemical Control in Sulfinyl Group Formation

The sulfur atom in a sulfinyl group is a stereocenter, meaning that 3-(Ethylsulfinyl)-5-methylisoxazole can exist as a pair of enantiomers. The asymmetric synthesis of chiral sulfoxides is a well-developed field, and these methods can be applied to achieve stereochemical control. nih.govmetu.edu.tr

Catalytic Asymmetric Sulfoxidation: This is one of the most efficient methods for preparing optically active sulfoxides. researchgate.netrsc.org It typically involves the use of a metal catalyst, a chiral ligand, and a stoichiometric oxidant. Common catalytic systems are based on titanium, vanadium, or iron complexes with chiral ligands such as diethyl tartrate or salen-type ligands. These catalysts create a chiral environment that directs the oxidation to occur preferentially on one face of the prochiral sulfide.

Enzymatic Oxidation: Biocatalytic methods using enzymes such as monooxygenases can provide high levels of enantioselectivity in sulfide oxidation under environmentally benign conditions. rsc.org

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary attached to the sulfide precursor. The auxiliary directs the oxidation, and is subsequently removed to yield the enantiomerically enriched sulfoxide.

Table 2: Methods for Asymmetric Sulfoxidation

| Method | Catalyst/Reagent System | Key Features |

|---|---|---|

| Metal-Catalyzed Oxidation | Ti(OiPr)4 / Chiral diol (e.g., diethyl tartrate) | Well-established method, good to excellent enantioselectivity. nih.gov |

| Biocatalytic Oxidation | Monooxygenase enzymes | High enantiomeric excess (ee%), operates under mild, aqueous conditions. rsc.org |

| Chiral N-chloramines | Chiral N-chloro compounds | A metal-free approach to asymmetric oxidation. metu.edu.tr |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govbohrium.com These principles can be applied to the synthesis of this compound at various stages. Traditional methods for isoxazole synthesis can involve hazardous solvents and harsh conditions. mdpi.compreprints.org

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are two key techniques that align with green chemistry. nih.govmdpi.compreprints.org These methods can significantly reduce reaction times, increase product yields, and often allow for solvent-free conditions. For example, ultrasound-assisted methods have been developed for synthesizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.compreprints.org

Green Solvents and Catalysts: The use of water as a reaction medium or the application of recyclable ionic liquids can replace volatile and toxic organic solvents. bohrium.commdpi.com Furthermore, the development of heterogeneous or recyclable catalysts, such as those derived from agro-waste or magnetic polysaccharides, offers a sustainable alternative to traditional catalysts. nih.govrsc.org These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.compreprints.org

Atom Economy: Synthetic routes that proceed via multicomponent reactions are highly desirable from a green chemistry perspective as they maximize the incorporation of starting materials into the final product, thus improving atom economy.

Table 3: Application of Green Chemistry Principles in Isoxazole Synthesis

| Green Chemistry Principle | Technique/Approach | Advantages |

|---|---|---|

| Energy Efficiency | Microwave or Ultrasound Irradiation | Reduced reaction times, lower energy consumption, improved yields. nih.govmdpi.compreprints.org |

| Safer Solvents | Use of Water or Ionic Liquids | Eliminates hazardous organic solvents, potential for catalyst recycling. bohrium.commdpi.com |

| Catalysis | Recyclable/Agro-waste Catalysts | Reduces waste, utilizes renewable resources, lowers process costs. nih.gov |

| Atom Economy | Multicomponent Reactions | Maximizes efficiency by combining several steps into one pot. mdpi.com |

Mechanistic Studies of 3 Ethylsulfinyl 5 Methylisoxazole Chemical Transformations

Reaction Pathways of the Isoxazole (B147169) Ring System in 3-(Ethylsulfinyl)-5-methylisoxazole

The reactivity of the isoxazole ring is dictated by the electronegativity of the nitrogen and oxygen atoms and the aromatic character of the ring. Common reactions of isoxazoles include cycloadditions and ring-opening reactions, often initiated by heat, light, or chemical reagents. rsc.org The presence of a 5-methyl group and a 3-ethylsulfinyl group on the isoxazole ring of the title compound significantly influences its reaction pathways. The ethylsulfinyl group, being electron-withdrawing, is expected to decrease the electron density of the isoxazole ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

For instance, in related 3-amino-5-methylisoxazole (B124983) systems, the amino group acts as a nucleophilic center, attacking electrophiles to form a variety of fused heterocyclic systems. lew.ro In the case of this compound, the electron-withdrawing nature of the sulfinyl group would render the isoxazole ring more susceptible to nucleophilic attack, particularly at the C4 and C5 positions. Ring-opening reactions, often catalyzed by base or proceeding through reduction, can lead to the formation of β-aminoenones or other acyclic compounds. The specific conditions required for these transformations in this compound would be a subject of detailed mechanistic investigation.

Table 1: Potential Reaction Pathways of the Isoxazole Ring in this compound

| Reaction Type | Reagents and Conditions | Expected Outcome | Influence of 3-(Ethylsulfinyl) Group |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Substitution at C4 or C5, or ring opening | Enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the sulfinyl group. |

| Ring-Opening by Reduction | Catalytic hydrogenation (e.g., Raney Nickel), dissolving metal reduction | Formation of β-aminoenones or related acyclic structures. mdpi.com | The sulfinyl group might also be reduced under these conditions, leading to a complex product mixture. |

| [3+2] Cycloaddition | Not a typical reaction of the pre-formed isoxazole ring, but rather its synthesis method. rsc.org | Isoxazoles are synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne. rsc.org | The ethylsulfinyl group would be introduced either on the nitrile oxide or the alkyne precursor. |

| Photochemical Rearrangement | UV irradiation | Isomerization to other heterocyclic systems, such as oxazoles or azirines. nanobioletters.com | The ethylsulfinyl group could influence the stability of intermediates and the final product distribution. |

Oxidative and Reductive Transformations of the Ethylsulfinyl Group

The ethylsulfinyl group in this compound is a versatile functional group that can undergo both oxidation and reduction, providing access to compounds with different electronic properties and potential biological activities.

Oxidation: The sulfur atom in the ethylsulfinyl group is in an intermediate oxidation state and can be readily oxidized to the corresponding sulfone, 3-(ethylsulfonyl)-5-methylisoxazole. This transformation is typically achieved using a variety of oxidizing agents. The resulting sulfonyl group is a stronger electron-withdrawing group than the sulfinyl group, which would further modify the reactivity of the isoxazole ring.

Reduction: Conversely, the ethylsulfinyl group can be reduced to the corresponding sulfide (B99878), 3-(ethylthio)-5-methylisoxazole. This reduction can be accomplished using various reducing agents. The conversion to a sulfide changes the electronic character of the substituent from electron-withdrawing to a more electron-donating or weakly withdrawing group, which in turn alters the chemical behavior of the isoxazole moiety.

Table 2: Representative Oxidative and Reductive Transformations of a Sulfinyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) | 3-(Ethylsulfonyl)-5-methylisoxazole |

| Oxidation | Meta-chloroperoxybenzoic acid (m-CPBA) | 3-(Ethylsulfonyl)-5-methylisoxazole |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-(Ethylsulfonyl)-5-methylisoxazole |

| Reduction | Phosphorus pentasulfide (P₄S₁₀) | 3-(Ethylthio)-5-methylisoxazole |

| Reduction | Trifluoroacetic anhydride (B1165640)/sodium iodide | 3-(Ethylthio)-5-methylisoxazole |

| Reduction | Samarium diiodide (SmI₂) | 3-(Ethylthio)-5-methylisoxazole |

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Sites:

The oxygen and nitrogen atoms of the isoxazole ring possess lone pairs of electrons, but their nucleophilicity is tempered by their involvement in the aromatic system.

The oxygen atom of the sulfinyl group is a potential nucleophilic site and can coordinate to Lewis acids.

The sulfur atom of the sulfinyl group also has a lone pair and can exhibit nucleophilicity, for example, in alkylation reactions to form sulfoxonium salts.

Electrophilic Sites:

The carbon atoms of the isoxazole ring, particularly C4 and C5, are potential electrophilic sites, especially for strong nucleophiles, due to the electron-withdrawing effect of the adjacent heteroatoms and the 3-ethylsulfinyl group. purkh.comnih.gov

The sulfur atom of the sulfinyl group can act as an electrophile, especially when the oxygen atom is protonated or coordinated to a Lewis acid, facilitating nucleophilic attack at the sulfur center.

The α-carbon of the ethyl group may be susceptible to deprotonation by a strong base, generating a carbanion that can then act as a nucleophile.

The interplay between nucleophiles and electrophiles is fundamental to many organic reactions. purkh.com In the context of this compound, the sulfhydryl thiolate is a highly reactive soft nucleophile that will selectively react with soft electrophiles. nih.gov

Table 3: Nucleophilic and Electrophilic Reactivity Profile

| Site | Character | Potential Reaction |

|---|---|---|

| Isoxazole Ring (C4, C5) | Electrophilic | Nucleophilic addition or substitution by strong nucleophiles. |

| Sulfinyl Sulfur Atom | Nucleophilic/Electrophilic | Alkylation to form sulfoxonium salts (nucleophilic); Attack by nucleophiles upon activation (electrophilic). |

| Sulfinyl Oxygen Atom | Nucleophilic | Protonation or coordination to Lewis acids. |

| α-Carbon of Ethyl Group | Potentially Nucleophilic (as carbanion) | Deprotonation followed by reaction with an electrophile. |

Investigating Rearrangement Reactions

Rearrangement reactions represent a class of organic reactions where the carbon skeleton or the functional groups of a molecule are rearranged to form a structural isomer. numberanalytics.com Several types of rearrangement reactions are known for heterocyclic systems, and the unique structure of this compound suggests that it could be a substrate for such transformations under specific conditions.

One of the most well-known rearrangements of isoxazoles is the Boulton-Katritzky rearrangement , which involves the thermal or base-catalyzed isomerization of a substituted isoxazole into a different heterocyclic system. The course of the rearrangement is highly dependent on the nature and position of the substituents.

Another potential rearrangement is the Beckmann rearrangement if the isoxazole ring were to be opened to an oxime derivative. masterorganicchemistry.com The Beckmann rearrangement converts an oxime to an amide under acidic conditions. masterorganicchemistry.comlibretexts.org While not a direct rearrangement of the intact isoxazole, it represents a plausible pathway following ring cleavage.

Table 4: Potential Rearrangement Reactions

| Rearrangement Type | Description | Potential Applicability to this compound |

|---|---|---|

| Boulton-Katritzky Rearrangement | Isomerization of a heterocyclic compound involving a three-atom side chain. | Could potentially occur if a suitable side chain is present or formed in situ, leading to a new heterocyclic ring system. |

| Cornforth Rearrangement | A thermal rearrangement of a 4-acyl-oxazole to an isomeric oxazole. | While specific to oxazoles, analogous rearrangements in isoxazoles with appropriate substitution patterns could be envisioned. |

| Photochemical Rearrangements | Rearrangement upon UV irradiation, often proceeding through intermediate azirines. nanobioletters.com | Could lead to the formation of isomeric oxazoles or other heterocyclic structures. The ethylsulfinyl group would likely influence the reaction course. |

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. taylorfrancis.com For a molecule like this compound, with multiple potentially reactive sites, catalysis would be instrumental in achieving selective transformations.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov It is conceivable that the C4-H bond of the isoxazole ring could be functionalized through a directed C-H activation strategy. The isoxazole nitrogen or the sulfinyl oxygen could potentially act as a directing group, guiding a palladium catalyst to selectively activate the C4-H bond for arylation, alkylation, or other coupling reactions. The 5-methylisoxazole-3-carboxamide (B1215236) (MICA) moiety has been successfully used as a directing group for the Pd-catalyzed activation of γ-C(sp³)–H bonds. researchgate.net

Furthermore, catalysts can be employed in the synthesis of the isoxazole ring itself. For example, copper(I) and ruthenium(II) have been used to catalyze the [3+2] cycloaddition reaction for the synthesis of isoxazoles, often with high regioselectivity. rsc.org

Table 5: Potential Catalytic Transformations

| Catalytic Reaction | Catalyst | Potential Application |

|---|---|---|

| C-H Arylation/Alkylation | Palladium(II) acetate (B1210297), with a suitable ligand | Selective functionalization of the C4-H bond of the isoxazole ring or the C-H bonds of the methyl or ethyl groups. nih.govresearchgate.net |

| Suzuki Coupling | Palladium(0) complexes | Coupling of a halogenated derivative of this compound with a boronic acid. nih.gov |

| Heck Reaction | Palladium(0) complexes | Coupling of a halogenated derivative with an alkene. acs.org |

| Asymmetric Oxidation/Reduction | Chiral transition metal complexes | Enantioselective oxidation of the sulfide to the sulfoxide (B87167), or reduction of the sulfoxide to the sulfide. |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed structural map of 3-(Ethylsulfinyl)-5-methylisoxazole can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and methyl groups attached to the isoxazole (B147169) ring. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and spin-spin coupling between adjacent non-equivalent protons provides information on connectivity. commonorganicchemistry.comcarlroth.com

Methyl Protons (C5-CH₃): A singlet peak is anticipated for the three protons of the methyl group at the C5 position of the isoxazole ring.

Ethylsulfinyl Protons (-SO-CH₂CH₃): The ethyl group will exhibit a more complex pattern. The methylene (B1212753) (-CH₂-) protons, being adjacent to the chiral sulfoxide (B87167) group, are diastereotopic and may appear as a complex multiplet. They will be coupled to the methyl (-CH₃) protons, which are expected to appear as a triplet.

Isoxazole Ring Proton (C4-H): The proton at the C4 position of the isoxazole ring would typically appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. commonorganicchemistry.comnih.gov The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C3 | - | - | ~160-170 |

| C4 | ~6.0-6.5 | s | ~100-110 |

| C5 | - | - | ~170-180 |

| C5-C H₃ | ~2.4-2.6 | s | ~10-15 |

| -SO-C H₂CH₃ | ~2.9-3.3 | q or m | ~50-60 |

| -SO-CH₂C H₃ | ~1.3-1.5 | t | ~5-10 |

s = singlet, t = triplet, q = quartet, m = multiplet

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. pnas.orgnumberanalytics.com These experiments correlate different nuclei based on their connectivity (through-bond) or spatial proximity (through-space). ucl.ac.ukwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. ucl.ac.ukwordpress.com For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). numberanalytics.comwalisongo.ac.id It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the singlet at ~2.4-2.6 ppm would correlate to the carbon signal at ~10-15 ppm, confirming the C5-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). pnas.orgnumberanalytics.com It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlation from the C5-methyl protons to the C5 and C4 carbons of the isoxazole ring.

Correlation from the C4-H proton to the C3, C5, and C5-methyl carbons.

Correlations from the ethyl group's methylene protons to the C3 carbon of the isoxazole ring, confirming the attachment of the ethylsulfinyl group at this position.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. nih.gov For this compound (C₆H₉NO₂S), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₁₀NO₂S⁺ | 160.0427 |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. pnas.org The fragmentation pattern of the isoxazole ring and the loss of the ethylsulfinyl group would yield characteristic daughter ions, further corroborating the proposed structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds. Each functional group has a characteristic set of absorption or scattering frequencies, making these techniques ideal for functional group identification. bohrium.com

The FT-IR spectrum of this compound would display key absorption bands. mdpi.comupb.ro

S=O Stretch: A strong, characteristic absorption band for the sulfoxide group is expected in the range of 1030-1070 cm⁻¹.

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations within the isoxazole ring typically appear in the 1500-1650 cm⁻¹ region. The N-O bond stretching usually results in absorption in the 1300-1450 cm⁻¹ range.

C-H Vibrations: Aliphatic C-H stretching from the methyl and ethyl groups will be observed just below 3000 cm⁻¹, while C-H bending vibrations appear around 1375-1465 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |

| C=N / C=C (Isoxazole) | Stretching | 1500-1650 | Medium-Variable |

| C-H (Alkyl) | Bending | 1375-1465 | Medium |

| N-O (Isoxazole) | Stretching | 1300-1450 | Medium-Strong |

| S=O (Sulfoxide) | Stretching | 1030-1070 | Strong |

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum.

X-ray Crystallography for Solid-State Structural Elucidation

When a suitable single crystal of the compound can be grown, X-ray crystallography offers the most definitive structural proof. tandfonline.comnih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would provide unambiguous data on:

Bond lengths and bond angles of the entire molecule.

The conformation and planarity of the isoxazole ring.

The geometry around the sulfur atom of the sulfinyl group.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

While a specific crystal structure for this compound is not detailed in the literature reviewed, studies on other isoxazole derivatives demonstrate the power of this technique to give insight into the solid-state structural features of this class of compounds. tandfonline.comnih.gov

Computational Chemistry and Theoretical Modeling of 3 Ethylsulfinyl 5 Methylisoxazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

No published studies detailing Density Functional Theory (DFT) or ab initio calculations for 3-(Ethylsulfinyl)-5-methylisoxazole were found. Such studies would be necessary to determine its electronic structure, reactivity, and other quantum chemical properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the compound's reactivity in chemical reactions.

Reaction Coordinate Analysis and Transition State Modeling

There are no available studies on the reaction coordinate analysis or transition state modeling for reactions involving this compound. This information would be vital for elucidating reaction mechanisms and determining activation energies.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would provide insights into the molecule's conformational flexibility and its interactions with other molecules or a solvent environment.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

While Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies have been conducted on various isoxazole (B147169) derivatives to predict their biological activities or retention times in chromatography, no specific QSRR models for this compound were found in the searched literature. mdpi.comsemanticscholar.orgresearchgate.netnih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound. Such predictions are valuable for complementing experimental spectroscopic data and aiding in structural elucidation.

Potential Applications in Synthetic Chemistry and Agrochemical Science

3-(Ethylsulfinyl)-5-methylisoxazole as a Versatile Synthetic Intermediate

The compound this compound embodies a convergence of two synthetically useful chemical entities: the isoxazole (B147169) core and the ethylsulfinyl group. Isoxazoles are recognized as versatile intermediates for the synthesis of complex, polyfunctionalized organic molecules. researchgate.net Their utility often stems from the ability of the isoxazole ring to undergo cleavage reactions, unmasking functionalities that can be further elaborated. For instance, reductive ring opening can yield β-hydroxy ketones, while other conditions can lead to the formation of enaminones or β-amino alcohols, all of which are pivotal intermediates in natural product synthesis and medicinal chemistry.

The presence of the 5-methyl group and the 3-ethylsulfinyl group on the isoxazole ring provides specific sites for chemical modification. The methyl group can potentially undergo condensation reactions, while the sulfinyl group introduces a chiral center at the sulfur atom and offers a rich platform for a variety of transformations. acs.org Sulfoxides are key intermediates in organic synthesis, and their value is enhanced when they are part of a heterocyclic system, allowing for the generation of molecular diversity. The compound Ethyl 5-methylisoxazole-3-carboxylate, a related structure, is noted for its role as a valuable intermediate in synthesizing bioactive molecules, highlighting the synthetic potential of the 5-methylisoxazole (B1293550) core. chemimpex.com

The dual functionality of this compound makes it a promising synthon. It can be employed in reactions that target the isoxazole ring, the sulfinyl moiety, or both, leading to a diverse range of more complex molecules. The classical method for preparing substituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a robust strategy for assembling the core structure. researchgate.net

Exploration in the Development of Novel Agrochemical Entities

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry, driven by the need to manage pest resistance and meet stringent environmental regulations. essentialchemicalindustry.orgnih.gov Heterocyclic compounds, particularly those containing nitrogen and oxygen like isoxazoles, are a cornerstone of modern agrochemical research. nih.govscispace.com

Derivatives of isoxazole are actively explored for their potential herbicidal, fungicidal, and insecticidal properties. ontosight.ai The isoxazole motif is present in several commercial and developmental agrochemicals. For example, FMC has developed a novel isoxazole herbicide containing a difluoromethyl isoxazole and pyrimidine (B1678525) structure, which is effective against weeds resistant to other common herbicides. agropages.com This demonstrates the viability of the isoxazole scaffold in creating new modes of action for weed control.

The introduction of sulfur-containing functional groups, such as the ethylsulfinyl moiety, can profoundly influence the physicochemical and biological properties of a molecule. ontosight.ai The sulfinyl group imparts specific characteristics that can be advantageous for an agrochemical agent.

Chirality: The sulfur atom in a sulfinyl group is a stereocenter, meaning this compound can exist as two enantiomers. It is well-established in agrochemical science that different enantiomers of a chiral pesticide can exhibit significantly different biological activities and environmental fates. The synthesis of enantiomerically pure sulfoxides is a key area of research. acs.org This allows for the development of products that are more active and have a reduced environmental load. nih.gov

Metabolic Stability: The sulfinyl group can influence the metabolic pathways of the compound in the target pest and in the environment. It can be a site for metabolic oxidation to the corresponding sulfone or reduction to the sulfide (B99878), affecting the compound's persistence and mode of action. nih.gov

Binding Interactions: The polar sulfinyl group can participate in hydrogen bonding and other non-covalent interactions with target enzymes or proteins in the pest, which can enhance binding affinity and, consequently, biological efficacy. rsc.org

The strategic inclusion of the ethylsulfinyl group is therefore a key element in the design of new agrochemicals, potentially leading to compounds with improved efficacy, selectivity, and environmental profiles. ontosight.aijeeng.net

Advanced Organic Transformations Utilizing the Sulfinyl Group

The sulfinyl group is not merely a passive component of the molecule but an active participant in a range of advanced organic transformations. mdpi.com This reactivity provides powerful tools for synthetic chemists to further modify this compound and create derivatives with tailored properties.

Sulfinate esters, which are closely related to sulfoxides, are recognized as valuable synthetic intermediates for creating other sulfinyl compounds. acs.org The transformations of sulfinyl groups are central to modern organosulfur chemistry. Some key transformations include:

Pummerer Reaction: Under the influence of an activating agent (like acetic anhydride), sulfoxides can undergo a Pummerer reaction to form an α-acyloxy thioether. This transformation allows for the introduction of a new functional group at the carbon adjacent to the sulfur atom.

Oxidation and Reduction: The sulfinyl group can be readily oxidized to the corresponding sulfone (ethylsulfonyl) group or reduced to the sulfide (ethylsulfanyl) group. This allows for fine-tuning of the electronic and steric properties of the molecule.

Asymmetric Synthesis: The chiral nature of the sulfinyl group can be exploited in asymmetric synthesis. Chiral sulfoxides can act as chiral auxiliaries, directing the stereochemical outcome of reactions on other parts of the molecule. mdpi.com

Sulfoxide-Metal Exchange: Sulfoxides can undergo metalation at the α-carbon, followed by reaction with various electrophiles, providing a route to functionalize the ethyl side chain.

Elimination Reactions: β-hydrogen-containing sulfoxides can undergo thermal syn-elimination to form alkenes, a reaction known as the Cope elimination. This provides a method for introducing unsaturation.

These transformations, summarized in the table below, demonstrate the synthetic flexibility afforded by the sulfinyl group, enabling the conversion of this compound into a wide variety of other complex molecules for further investigation in materials science, and pharmaceutical and agrochemical research. nih.govrsc.org

| Transformation Type | Reagents/Conditions | Outcome |

| Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Forms the corresponding sulfone |

| Reduction | Reducing agents (e.g., PCl₃, NaI/TFA) | Forms the corresponding sulfide |

| Pummerer Reaction | Acetic anhydride (B1165640) (Ac₂O) | Forms an α-acyloxy thioether |

| Nucleophilic Substitution | Organometallic reagents (e.g., Grignard) | Can lead to displacement of the isoxazole ring |

| α-Metalation | Strong base (e.g., LDA) followed by an electrophile | Functionalization of the carbon adjacent to the sulfur |

Future Research Directions and Methodological Challenges in Isoxazole Chemistry

Development of Asymmetric Synthetic Routes to Chiral Sulfinyl Isoxazoles

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure chiral sulfinyl isoxazoles, such as 3-(ethylsulfinyl)-5-methylisoxazole, is a critical area of research. The primary challenge lies in controlling the stereochemistry at the sulfur atom.

Future research in this area will likely focus on several key strategies. One promising approach is the use of chiral auxiliaries . wikipedia.orgrsc.org These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral sulfinyl isoxazoles, a chiral auxiliary could be attached to the isoxazole (B147169) precursor, guiding the enantioselective oxidation of a thioether to the desired sulfoxide (B87167). The subsequent removal of the auxiliary would yield the enantiopure product. While effective, this method can be time-consuming and may require additional protection and deprotection steps. rsc.org

Another significant avenue is the development of diastereoselective synthesis methods. beilstein-journals.orgnih.govacs.orgresearchgate.netrsc.org This involves reacting a prochiral precursor with a chiral reagent to produce a mixture of diastereomers, which can then be separated. For instance, the addition of lithiated allenyl sulfones to nonracemic sulfinimines has been shown to produce sulfinamides with excellent diastereoselectivity, which can then be transformed into various heterocycles. nih.govacs.org The application of such methods to isoxazole precursors could provide a reliable route to chiral sulfinyl isoxazoles.

The use of chiral sulfinyl imines derived from tert-butanesulfinamide has also proven successful in the enantioselective synthesis of nitrogen-containing heterocycles. beilstein-journals.org The electron-withdrawing nature of the sulfinyl group facilitates nucleophilic addition with a high degree of stereocontrol. beilstein-journals.org Adapting this methodology to isoxazole synthesis represents a promising future direction.

A key challenge in all these approaches is the potential for racemization of the sulfoxide under harsh reaction conditions. researchgate.net Therefore, the development of mild and efficient methods is paramount.

Investigation of the Chemical Space of this compound Derivatives

Exploring the chemical space around a lead compound is a fundamental strategy in drug discovery to identify analogs with improved potency, selectivity, and pharmacokinetic properties. whiterose.ac.ukunivr.it For this compound, this involves the synthesis and evaluation of a diverse library of derivatives.

Future research will focus on systematic modifications of the core structure. This includes varying the alkyl group on the sulfinyl moiety, substituting the methyl group at the 5-position with other functional groups, and introducing substituents onto the isoxazole ring itself. The goal is to establish a comprehensive structure-activity relationship (SAR) . nih.govmdpi.comacs.orgcore.ac.ukacs.org SAR studies for other isoxazole derivatives have demonstrated that even minor structural changes can significantly impact biological activity. nih.govmdpi.com For example, in a series of isoxazole-based FXR agonists, the presence of hydrophobic and electronegative groups at specific positions was crucial for activity. mdpi.com

Pharmacophore modeling will be an essential tool in this exploration. nih.govresearchgate.netnih.gov By identifying the key structural features required for biological activity, a pharmacophore model can guide the rational design of new derivatives with a higher probability of success. nih.gov Such models have been successfully used to understand the SAR of other isoxazole-based compounds. nih.gov

The synthesis of these derivatives will leverage various known methods for isoxazole construction, including 1,3-dipolar cycloaddition reactions. rsc.orgorganic-chemistry.orgrsc.orgnih.gov A significant challenge will be the development of versatile synthetic routes that can accommodate a wide range of functional groups.

The following table outlines potential modifications to the this compound scaffold for chemical space exploration:

| Modification Site | Potential Modifications | Rationale |

|---|---|---|

| Ethyl group on sulfinyl | Methyl, propyl, butyl, cyclic alkyl groups | Investigate the impact of steric bulk and lipophilicity on activity. |

| Methyl group at C5 | Aryl, heteroaryl, ester, amide groups | Explore electronic and steric effects on receptor binding. |

| Isoxazole ring (C4) | Halogens, nitro, cyano, amino groups | Modulate electronic properties and potential for additional interactions. |

Integration of Artificial Intelligence and Machine Learning in Isoxazole Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. researchgate.netnso-journal.org For isoxazole chemistry, these technologies offer powerful tools for both the design of novel derivatives and the optimization of their synthesis.

Furthermore, AI can be employed for retrosynthetic analysis , proposing viable synthetic routes for target isoxazoles. nso-journal.org This can help overcome synthetic challenges and identify more efficient pathways. ML models can predict the outcomes of chemical reactions, including potential side products and optimal reaction conditions, which is particularly valuable for complex multi-step syntheses. nih.govacs.org

A significant challenge in applying AI to isoxazole chemistry is the availability of high-quality, large-scale data. The performance of ML models is highly dependent on the data they are trained on. nih.gov Generating and curating comprehensive datasets of isoxazole synthesis and bioactivity will be crucial for the successful implementation of these technologies.

The table below summarizes the potential applications of AI and ML in the context of this compound research:

| Application | AI/ML Tool | Expected Outcome |

|---|---|---|

| Novel Derivative Design | Generative Models, QSAR | Identification of new analogues with potentially improved properties. tandfonline.com |

| Synthesis Planning | Retrosynthesis Algorithms | Proposal of efficient and novel synthetic routes. nso-journal.org |

| Reaction Optimization | Predictive Models (e.g., Random Forest) | Prediction of optimal reaction conditions (temperature, solvent, catalyst) for higher yields and purity. bohrium.com |

| Property Prediction | Deep Learning Models | Prediction of physicochemical and pharmacokinetic properties (ADMET). |

Sustainable and Scalable Production Methods for Isoxazole Intermediates

The pharmaceutical industry is increasingly focusing on sustainable and scalable manufacturing processes. acs.orgresearchgate.net For isoxazole intermediates, this means moving away from traditional batch processes that often use hazardous reagents and solvents towards greener and more efficient methods.

Flow chemistry represents a major advancement in this area. researchgate.netresearchgate.netacs.orgacs.orgacs.org Conducting reactions in continuous flow reactors offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.net The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a continuous flow setup, highlighting the potential of this technology for the large-scale production of isoxazole intermediates. researchgate.net

Green chemistry principles are also being applied to isoxazole synthesis. preprints.orgresearchgate.netacs.org This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of energy-efficient methods such as microwave and ultrasound irradiation. researchgate.netpreprints.orgresearchgate.net For instance, the use of deep eutectic solvents (DES) has been shown to be an eco-friendly and cost-effective medium for the synthesis of 3,5-disubstituted isoxazoles. acs.org

One of the main challenges in scaling up isoxazole synthesis is the often-poor stability of key intermediates, such as nitrile oxides. researchgate.net Flow chemistry can mitigate this issue by generating and immediately consuming these unstable species in situ. researchgate.net Another challenge is the need for expensive and toxic metal catalysts in some synthetic routes. rsc.org The development of metal-free and catalytic methods is therefore a key research priority. rsc.org

The following table compares traditional batch synthesis with modern sustainable methods for isoxazole production:

| Parameter | Traditional Batch Synthesis | Sustainable Flow/Green Synthesis |

|---|---|---|

| Solvents | Often hazardous organic solvents. | Water, deep eutectic solvents, or solvent-free conditions. acs.orgpreprints.org |

| Reagents | Stoichiometric and often toxic reagents. | Catalytic systems, in situ generation of reactive species. rsc.orgresearchgate.net |

| Energy | Conventional heating, often for long periods. | Microwave, ultrasound, or photochemical activation for faster reactions. researchgate.netpreprints.org |

| Safety | Risk of thermal runaway, handling of unstable intermediates. | Improved heat transfer, in situ generation minimizes hazards. researchgate.net |

| Scalability | Often challenging to scale up. ontosight.ai | More readily scalable by running the flow reactor for longer. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.